molecular formula C9H13N B14464439 Amphetamine-d7 CAS No. 73758-25-5

Amphetamine-d7

Cat. No.: B14464439
CAS No.: 73758-25-5
M. Wt: 142.25 g/mol
InChI Key: KWTSXDURSIMDCE-XDLMLWIYSA-N
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Description

Amphetamine-d7 is a deuterated form of amphetamine, where seven hydrogen atoms are replaced with deuterium. This isotopic labeling is often used in scientific research to study the pharmacokinetics and metabolism of amphetamine without altering its chemical properties significantly. Amphetamine itself is a central nervous system stimulant used in the treatment of attention deficit hyperactivity disorder, narcolepsy, and obesity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amphetamine-d7 typically involves the introduction of deuterium at specific positions in the amphetamine molecule. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas in the presence of a palladium catalyst. Another method involves the use of deuterated reagents in the synthesis process, such as deuterated benzaldehyde and deuterated nitroethane, followed by reduction to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and reagents is crucial in maintaining the isotopic purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Amphetamine-d7 undergoes various chemical reactions, including:

    Oxidation: Oxidation of this compound can lead to the formation of phenylacetone-d7 and subsequently benzoic acid-d7.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol, phenylpropanolamine-d7.

    Substitution: Electrophilic aromatic substitution can introduce different functional groups onto the aromatic ring of this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Phenylacetone-d7, benzoic acid-d7

    Reduction: Phenylpropanolamine-d7

    Substitution: Various substituted amphetamines depending on the reagent used

Scientific Research Applications

Amphetamine-d7 is widely used in scientific research due to its isotopic labeling. Some applications include:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of amphetamine in the body.

    Metabolism: Investigating metabolic pathways and identifying metabolites of amphetamine.

    Drug Development: Used as a reference standard in the development and testing of new drugs.

    Neurochemistry: Researching the effects of amphetamine on neurotransmitter systems in the brain.

Mechanism of Action

Amphetamine-d7 exerts its effects by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters and promoting their release from presynaptic neurons. The primary molecular targets include the dopamine transporter, norepinephrine transporter, and vesicular monoamine transporter 2. These actions lead to increased synaptic concentrations of neurotransmitters, resulting in enhanced stimulation of postsynaptic receptors.

Comparison with Similar Compounds

Amphetamine-d7 is similar to other deuterated amphetamines and non-deuterated amphetamines in terms of its chemical structure and pharmacological effects. the presence of deuterium atoms makes it unique for research purposes. Similar compounds include:

    Methamphetamine-d9: Another deuterated amphetamine used in research.

    Dextroamphetamine: A non-deuterated enantiomer of amphetamine with similar stimulant effects.

    Lisdexamfetamine: A prodrug of dextroamphetamine used in the treatment of attention deficit hyperactivity disorder.

Conclusion

This compound is a valuable compound in scientific research due to its isotopic labeling, which allows for detailed studies of amphetamine’s pharmacokinetics and metabolism. Its synthesis involves specific deuteration techniques, and it undergoes various chemical reactions similar to non-deuterated amphetamine. The compound’s mechanism of action involves increasing neurotransmitter levels in the brain, making it useful in neurochemical research and drug development. Compared to similar compounds, this compound offers unique advantages for research applications.

Properties

CAS No.

73758-25-5

Molecular Formula

C9H13N

Molecular Weight

142.25 g/mol

IUPAC Name

1,1-dideuterio-1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine

InChI

InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/i2D,3D,4D,5D,6D,7D2

InChI Key

KWTSXDURSIMDCE-XDLMLWIYSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(C)N)[2H])[2H]

Canonical SMILES

CC(CC1=CC=CC=C1)N

Origin of Product

United States

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